molecular formula C9H13ClN4 B185294 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 749898-92-8

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B185294
M. Wt: 212.68 g/mol
InChI Key: DLSDRFQCEQEWGN-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 212.68 . It is a powder at room temperature .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine (S5 and U5) was achieved by heating a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), to which propargyl bromide (150 mmol) was added at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 212.68 .

Scientific Research Applications

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. They optimized the potency of these compounds, leading to the development of analogs with significant anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).

  • Regioselective Synthesis : Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study highlights the formation of C-4 substituted products, indicating the potential for developing diverse pyrimidine-based compounds (Abdou, 2006).

  • Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) designed and synthesized 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β aggregation, relevant to Alzheimer's disease. This demonstrates the compound's potential in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).

  • Amplifiers of Phleomycin : Brown et al. (1982) investigated heterobicycles like 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as amplifiers of phleomycin, suggesting applications in enhancing the efficacy of certain antibiotics (Brown, Cowden, & Strekowski, 1982).

  • CB2 Cannabinoid Receptors Antagonists : Tuo et al. (2018) designed oxazolo[5,4-d]pyrimidines, including derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, as CB2 ligands with potential applications in treating conditions related to cannabinoid receptors (Tuo et al., 2018).

  • Cerebroprotective Effect : Smith et al. (1993) studied the cerebroprotective effects of BW619C89, a compound related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, in cerebral ischaemia, indicating its potential in neuroprotective therapies (Smith, Lekieffre, Sowinski, & Meldrum, 1993).

  • Antitumor Activities : Guo et al. (2012) synthesized and evaluated a series of pyrimidine derivatives, including those related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, for their antitumor activities against human cancer cell lines (Guo et al., 2012).

  • PET Imaging Agent for IRAK4 Enzyme : Wang et al. (2018) synthesized derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as potential PET imaging agents for visualizing IRAK4 enzyme activity in neuroinflammation (Wang et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests that “2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” could be a valuable starting material for the synthesis of new compounds with potential biological activity.

properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSDRFQCEQEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364899
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

CAS RN

749898-92-8
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (447 mg, 3 mmol) in ethanol (10 mL) was added 1-methylpyperazine (360 mg, 3.6 mmol). The resulting mixture was stirred at room temperature overnight. The resulting white solid was collected by filtration and washed with ethanol, Na2CO3 solution and water and ethanol.
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Synthesis routes and methods III

Procedure details

A mixture of 2,4-dichloropyrimidine (0.967 g, 6.49 mmol), 1-methylpiperazine (0.65 g, 6.40 mmol), and ethyldiisopropylamine (2.8 mL, 16.22 mmol) in ethanol (13 mL) was stirred at −10° C. for 2 h and then at r.t. overnight. The mixture was partitioned between H2O/brine (3:1; 100 mL) and chloroform (3×70 mL). The combined organic phases were washed once with brine (50 mL) an dried over MgSO4. Removal of solvent yielded a pale-beige solid, which was washed with ethyl acetate/ultrasound to give the desired product as a colourless powder, which was further washed with Et2O. Additional product was obtained upon fractional crystallization of the washing solution. A total of 0.741 g (3.48 mmol, 54%) of 2-chloro-4-(4-methylpiperazin1-yl)pyrimidine was obtained. LC/ESI-MS: m/z=213 [M(35Cl)+H]+; Rt=0.5 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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